molecular formula C22H23BrN2O3 B2513758 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637746-87-3

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2513758
CAS No.: 637746-87-3
M. Wt: 443.341
InChI Key: XRIOEGQCFIVNOW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Applications

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one and its analogues exhibit a strong affinity for the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds are known for their fluorescent DNA staining properties due to their ability to penetrate cells efficiently. Their applications extend to plant cell biology, where they are used for chromosome and nuclear staining, nuclear DNA content analysis via flow cytometry, and the examination of plant chromosomes. Additionally, these analogues have shown potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and the exploration of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthetic Protocols and Chemical Importance

The compound belongs to the 6H-Benzo[c]chromen-6-ones family, which forms the core structure of many secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic protocols for these compounds, including this compound, are crucial. These protocols involve Suzuki coupling reactions, lactonization, and various cyclization and coupling methods, reflecting the compound's chemical importance and the need for efficient synthetic routes (Mazimba, 2016).

Bioactive Heterocyclic Compound

As a member of the hydroxycoumarin family, this compound exhibits numerous chemical, photochemical, and biological properties. Hydroxycoumarins, especially 3-hydroxycoumarins, are vital due to their diverse chemical reactivity and applications in different biological fields. The synthesis, reactivity, and biological applications of these compounds, including their role in genetics, pharmacology, and microbiology, underscore their significance as bioactive heterocyclic compounds (Yoda, 2020).

Mechanism of Action

Target of Action

Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity dependent on various cell lines , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIOEGQCFIVNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.